(S)-(+)-2-Aminobutane

Catalog No.
S8055705
CAS No.
13952-84-6; 513-49-5
M.F
C4H11N
M. Wt
73.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-Aminobutane

CAS Number

13952-84-6; 513-49-5

Product Name

(S)-(+)-2-Aminobutane

IUPAC Name

(2S)-butan-2-amine

Molecular Formula

C4H11N

Molecular Weight

73.14 g/mol

InChI

InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3/t4-/m0/s1

InChI Key

BHRZNVHARXXAHW-BYPYZUCNSA-N

SMILES

CCC(C)N

solubility

Soluble (>=10 mg/ml) (NTP, 1992)

Canonical SMILES

CCC(C)N

Isomeric SMILES

CC[C@H](C)N

Sec-butylamine is a white liquid with an odor of ammonia. (USCG, 1999)

Chiral Building Block

Due to its chirality, (S)-(+)-2-Aminobutane serves as a valuable building block in the synthesis of other chiral compounds. Chiral molecules exist in mirror-image forms that can have different biological properties. (S)-(+)-2-Aminobutane provides a starting point for the creation of new chiral molecules with specific desired properties (). This is particularly important in the development of pharmaceuticals, where chirality can significantly impact a drug's efficacy and safety.

Asymmetric Catalysis

(S)-(+)-2-Aminobutane can be used as a chiral ligand in asymmetric catalysis. Chiral ligands are molecules that bind to a catalyst and influence the reaction pathway, promoting the formation of one enantiomer over another (). This allows for the highly selective synthesis of chiral products, which is crucial in many areas of research, including the production of new drugs and fine chemicals.

Polymerization

(S)-(+)-2-Aminobutane can act as an additive in some polymerization reactions. By influencing the polymerization process, it can help control the properties of the resulting polymer, such as its molecular weight and stereochemistry (). This has potential applications in the development of new materials with specific functionalities.

(S)-(+)-2-Aminobutane, also known as (S)-butan-2-amine, is a chiral amine with the molecular formula C₄H₁₁N and a molecular weight of approximately 73.14 g/mol. It is characterized by its clear to light yellow liquid form, with a fishy or ammoniacal odor. This compound is highly flammable and has a melting point of -104 °C and a boiling point of 63 °C . The compound exhibits optical activity, with a specific rotation of +7.5° .

Typical of amines, including:

  • Alkylation Reactions: This compound can react with alkyl halides to form higher amines.
  • Acylation: It can undergo acylation to form amides.
  • Reductive Amination: (S)-(+)-2-Aminobutane can be synthesized via reductive amination of ketones or aldehydes in the presence of reducing agents.

The compound is also involved in thermo

(S)-(+)-2-Aminobutane has shown significant biological relevance, particularly as an intermediate in the synthesis of various pharmaceutical compounds. It is involved in metabolic pathways and can serve as a precursor for amino acids and other biologically active molecules. Its chirality contributes to its specific interactions in biological systems, making it crucial for developing chiral drugs .

Several methods exist for synthesizing (S)-(+)-2-Aminobutane:

  • Enzymatic Synthesis: Utilizing transaminases or ene-reductases in biocatalytic processes allows for high enantiomeric excess and selectivity.
  • Chemical Synthesis: Traditional methods involve the reductive amination of butanones or butanal using ammonia and hydrogen gas under catalytic conditions.
  • Direct Asymmetric Synthesis: Recent advancements include ruthenium-catalyzed asymmetric reductive amination, yielding good enantioselectivity .

(S)-(+)-2-Aminobutane finds applications in various fields:

  • Pharmaceutical Industry: It serves as an active pharmaceutical intermediate in the synthesis of drugs.
  • Chemical Manufacturing: Used as a building block for producing other amines and nitrogen-containing compounds.
  • Food Industry: Acts as a flavoring agent due to its amino properties.

Research on (S)-(+)-2-Aminobutane has highlighted its interactions with various biological systems. Studies indicate that it can act as a substrate for enzymes involved in amino acid metabolism, influencing pathways related to neurotransmitter synthesis. Its interaction profile suggests potential roles in modulating biological activities through its chiral nature .

(S)-(+)-2-Aminobutane shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Sec-butylamineC₄H₁₁NA racemic mixture with no optical activity
(R)-butan-2-amineC₄H₁₁NEnantiomer of (S)-(+)-2-Aminobutane
1-ButylamineC₄H₁₁NPrimary amine, lacks chirality
3-AminobutaneC₄H₉NDifferent position of amino group

(S)-(+)-2-Aminobutane is unique due to its specific stereochemistry, which influences its biological activity and reactivity compared to its non-chiral counterparts.

Physical Description

Sec-butylamine is a white liquid with an odor of ammonia. (USCG, 1999)

XLogP3

0.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

73.089149355 g/mol

Monoisotopic Mass

73.089149355 g/mol

Boiling Point

146.3 °F at 760 mmHg (NTP, 1992)

Flash Point

15 °F (NTP, 1992)

Heavy Atom Count

5

Vapor Density

2.52 (NTP, 1992) (Relative to Air)

Density

0.721 at 68 °F (USCG, 1999)

Melting Point

-155 °F (NTP, 1992)

UNII

Z192XWH21O

Vapor Pressure

315.37 mmHg (USCG, 1999)

General Manufacturing Information

2-Butanamine, (2S)-: ACTIVE

Dates

Last modified: 11-23-2023

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